molecular formula C15H21NO B13225013 [2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol

[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol

Katalognummer: B13225013
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: AJNLVRWOBBPLRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(1-Phenylethyl)-2-azabicyclo[221]heptan-3-yl]methanol is a complex organic compound characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using reducing agents to remove oxygen functionalities or add hydrogen atoms.

    Substitution: Common substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism by which [2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and properties.

Eigenschaften

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

[2-(1-phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol

InChI

InChI=1S/C15H21NO/c1-11(12-5-3-2-4-6-12)16-14-8-7-13(9-14)15(16)10-17/h2-6,11,13-15,17H,7-10H2,1H3

InChI-Schlüssel

AJNLVRWOBBPLRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2C3CCC(C3)C2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.